1,2-Dibromotetrafluorobenzene

Catalog No.
S602756
CAS No.
827-08-7
M.F
C6Br2F4
M. Wt
307.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromotetrafluorobenzene

CAS Number

827-08-7

Product Name

1,2-Dibromotetrafluorobenzene

IUPAC Name

1,2-dibromo-3,4,5,6-tetrafluorobenzene

Molecular Formula

C6Br2F4

Molecular Weight

307.87 g/mol

InChI

InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

IPLUWQPTPKNBRD-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

Synonyms

diphtheria toxin fragment B, DTFB, fragment B diphtheria toxin

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F

Liquid Crystal Applications

,2-DBTFB exhibits liquid crystalline behavior, meaning it transitions from a liquid to a crystalline state with specific optical properties. This characteristic makes it a potential candidate for the development of:

  • High-performance liquid crystal displays (LCDs): Its thermal stability and specific refractive index suggest its potential use in next-generation LCDs with improved performance and stability [].
  • Optical modulators: 1,2-DBTFB's ability to manipulate light through its liquid crystalline state makes it a potential candidate for developing optical modulators used in various photonic devices [].

Organic electronics and optoelectronics

,2-DBTFB's well-defined electronic structure and stability make it a potential material for various organic electronic and optoelectronic applications, such as:

  • Organic light-emitting diodes (OLEDs): Its ability to transport charge carriers and modify the properties of other organic materials suggests its potential use in developing efficient OLEDs [].
  • Organic field-effect transistors (OFETs): Its semiconducting properties make it a potential candidate for organic transistors used in flexible electronics [].

Biomedical research

While research is still ongoing, 1,2-DBTFB shows potential applications in the field of biomedicine, including:

  • Drug discovery: Its ability to interact with specific biological targets is being explored for the development of novel therapeutic agents [].
  • Bioimaging: Its unique properties are being investigated for potential use in bioimaging techniques [].

1,2-Dibromotetrafluorobenzene (C6Br2F4) is an aromatic organic compound with two bromine (Br) atoms and four fluorine (F) atoms attached to a benzene ring. The specific positions of the substituents are at the 1st and 2nd positions relative to each other (ortho-disubstituted). This compound finds use as an intermediate in the synthesis of various materials with applications in scientific research [].


Molecular Structure Analysis

1,2-Dibromotetrafluorobenzene possesses a hexagonal benzene ring structure with alternating single and double carbon-carbon bonds. The two bromine atoms are attached to adjacent carbon atoms on the ring (positions 1 and 2), while the four fluorine atoms are positioned at the remaining four carbons (3, 4, 5, and 6). This arrangement creates a molecule with a relatively symmetrical structure [].

A notable aspect of this structure is the presence of both electron-withdrawing bromine and fluorine atoms. Bromine is a stronger electron-withdrawing group compared to fluorine. This difference can influence the reactivity of the molecule at different positions on the ring [].


Chemical Reactions Analysis

Synthesis:

There are various methods for synthesizing 1,2-Dibromotetrafluorobenzene. One common approach involves the direct fluorination of 1,2-dibromobenzene using elemental fluorine gas (F2) at high temperatures [].

Balanced chemical equation:

C6H4Br2 (l) + 4F2 (g) → C6Br2F4 (l) + 2HF (g)

Other Relevant Reactions:

1,2-Dibromotetrafluorobenzene can serve as a building block for the synthesis of other complex molecules. For instance, it can be used to prepare diphenyl(o-bromotetrafluorophenyl)phosphine, which finds applications in organic catalysis [].


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 198 °C [].
  • Density: 2.23 g/cm³ [].
  • Flash point: 98 °C [].
  • Solubility: Information on solubility in various solvents is limited.
  • Stability: The compound is expected to be relatively stable due to the strong carbon-fluorine bonds.

Mechanism of Action (Not Applicable)

1,2-Dibromotetrafluorobenzene is primarily used as a synthetic intermediate and does not possess a specific biological mechanism of action.

  • Toxicity: Data on the specific toxicity of 1,2-Dibromotetrafluorobenzene is limited. However, due to the presence of bromine, it is advisable to handle it with caution as bromine can cause skin and respiratory irritation.
  • Flammability: The compound has a flash point of 98 °C, indicating flammability.
  • Reactivity: 1,2-Dibromotetrafluorobenzene may react with strong oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Work in a well-ventilated area.
  • Follow safe laboratory practices for handling flammable and potentially toxic materials.

XLogP3

3.7

Boiling Point

198.0 °C

Melting Point

12.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

827-08-7

Wikipedia

1,2-Dibromotetrafluorobenzene

Dates

Modify: 2023-08-15

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